molecular formula C8H8 B1203433 Cubane CAS No. 277-10-1

Cubane

Cat. No. B1203433
CAS RN: 277-10-1
M. Wt: 104.15 g/mol
InChI Key: TXWRERCHRDBNLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cubane is a synthetic hydrocarbon compound with the formula C8H8 . It consists of eight carbon atoms arranged at the corners of a cube, with one hydrogen atom attached to each carbon atom . A solid crystalline substance, cubane is one of the Platonic hydrocarbons and a member of the prismanes . It was first synthesized in 1964 by Philip Eaton and Thomas Cole .


Synthesis Analysis

The classic 1964 synthesis of cubane starts with the conversion of 2-cyclopentenone to 2-bromo cyclopentadienone . Allylic bromination with N-bromosuccinimide in carbon tetrachloride followed by addition of molecular bromine to the alkene gives a 2,3,4-tribromocyclopentanone . Treating this compound with diethylamine in diethyl ether causes elimination of two equivalents of hydrogen bromide to give the diene product . A more recent synthesis of 1,3-disubstituted cubanes exploits a readily available enone intermediate previously used for the synthesis of 1,4-disubstituted cubanes .


Molecular Structure Analysis

Cubane is a highly symmetrical cubic molecule . The cubic shape requires the carbon atoms to adopt an unusually sharp 90° bonding angle, which would be highly strained as compared to the 109.45° angle of a tetrahedral carbon . Once formed, cubane is quite kinetically stable, due to a lack of readily available decomposition paths .


Chemical Reactions Analysis

Cubane is thermally unstable because of the high strain of its 90° bond angles . When a cubane derivative with polymeric side chains at the 1- and 2-positions was subjected to pulsed ultrasonication, the only product was the corresponding syn-tricyclooctadiene, in contrast to the cyclooctatetraene derivative formed by thermal isomerization .


Physical And Chemical Properties Analysis

Cubane has a C-C Distance of 1.5727 ± 0.0019 Å . It is transparent, nontoxic, and inert to light, water, and air . It decomposes at temperatures greater than 220 ºC . It has a density of 1.29 g cm -3, a melting point of 130 - 131 ºC, and a boiling point of 133 ºC . Its heat of formation is + 144 kcal mol -1 and its strain energy is 166 kcal mol -1 .

Scientific Research Applications

  • Biologically Active Molecules : Cubane's ability to be functionalized at each of its carbon atoms allows for the creation of complex biologically active molecules. These molecules have unique spatial arrangements that are useful for probing active sites in biological systems (Reekie, Williams, Rendina, & Kassiou, 2018).

  • Pharmaceutical Applications : Due to its inherent stability and limited toxicity, cubane has become increasingly important in pharmaceuticals. It offers novel approaches for developing drugs with enhanced efficacy and reduced side effects.

  • Synthetic Methodology Development : The synthesis of functionalized cubanes has been a key area of research, leading to advancements in synthetic methodologies. These methodologies are essential for the exploration of cubane's full potential in medicinal applications.

Future Directions

Cubane has potential applications in medicinal chemistry, where it has been suggested that cubanes may act as bioisosteres for the benzene ring . The development of new synthetic approaches to access multigram quantities of cubanes that bear different substitution patterns could enable a full evaluation of the potential of cubanes in medicinal chemistry .

properties

IUPAC Name

cubane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8/c1-2-5-3(1)7-4(1)6(2)8(5)7/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWRERCHRDBNLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C4C1C5C2C3C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8
Record name cubane
Source Wikipedia
URL https://en.wikipedia.org/wiki/Cubane
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182062
Record name Cubane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cubane

CAS RN

277-10-1
Record name Cubane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=277-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cubane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000277101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cubane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CUBANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5HM0Q7DK1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cubane
Reactant of Route 2
Cubane
Reactant of Route 3
Cubane
Reactant of Route 4
Cubane

Citations

For This Compound
30,600
Citations
PE Eaton, TW Cole - Journal of the American Chemical Society, 1964 - ACS Publications
… of the hydrocarbon cubane. The bromocyclopentadienone … +5.6 to 6.2 (7H, multiplet) ppm Cubane is produced by thermal … The identity of cubane follows unmistakably from the parent …
Number of citations: 745 pubs.acs.org
KF Biegasiewicz, JR Griffiths, GP Savage… - Chemical …, 2015 - ACS Publications
… which cover the chemistry of cubane, cyclobutanes, and other … of cubane which span the 50 years since its initial synthesis. The work included in this review will focus solely on cubane …
Number of citations: 157 pubs.acs.org
PE Eaton, TW Cole - Journal of the american chemical society, 1964 - ACS Publications
Stiles has shown that the chelates of/3-ketoacids, prepared from ketones and magnesium methyl carbon-ate, could be alkylated directly. 6 To investigate this technique a number of …
Number of citations: 523 pubs.acs.org
M Hidai, S Kuwata, Y Mizobe - Accounts of Chemical Research, 2000 - ACS Publications
… centers in the cubane-type core. For simplicity, the metal−metal bonds in cubane-type sulfido … covering the chemistry of metal sulfido clusters not restricted to the cubane-type ones. …
Number of citations: 271 pubs.acs.org
BD Kybett, S Carroll, P Natalis… - Journal of the …, 1966 - ACS Publications
Sir: The heat of formation of solid cubane (C8H8) has been determined by combustion with oxygen in a con-ventional bomb calorimeter. 1 Five determinations yielded an average value …
Number of citations: 213 pubs.acs.org
GC Dismukes, R Brimblecombe… - Accounts of Chemical …, 2009 - ACS Publications
… The [Mn 4 O 4 ] 6+ cubane core assembles spontaneously in … The cubane core topology is structurally suited to releasing … for oxidative regeneration of the cubane core upon binding of …
Number of citations: 583 pubs.acs.org
R Engelke, JR Stine - Journal of Physical Chemistry, 1990 - ACS Publications
… of carbon cubane (it decomposes slowly at 200 C) is suggestive that N8 cubane might also be a … To our knowledge there has never been an experimental observation of Ng cubane. …
Number of citations: 141 pubs.acs.org
BQ Ma, DS Zhang, S Gao, TZ Jin, CH Yan… - Angewandte …, 2000 - Wiley Online Library
… In summary, a rational synthesis route from discrete cubane to supercubane has been designed and established. A threedimensional framework has been obtained with intersecting …
Number of citations: 424 onlinelibrary.wiley.com
BA Chalmers, H Xing, S Houston… - Angewandte Chemie …, 2016 - Wiley Online Library
… obvious omission is that of the Platonic solid cubane. Eaton, however, suggested that this … cubane derivatives of five molecules that are used clinically or as agrochemicals. Two cubane …
Number of citations: 135 onlinelibrary.wiley.com
JC Barborak, L Watts, R Pettit - Journal of the American Chemical …, 1966 - ACS Publications
… Treatment of IV with aqueous KOH at 100 affords cubane 1,3-… through its decarboxylation to cubane via thermal degradation … identical with those of cubane reported by Eaton and Cole.5 …
Number of citations: 166 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.